3-Methylaminomethyl-benzoic acid methyl ester hydrochloride
Overview
Description
3-Methylaminomethyl-benzoic acid methyl ester hydrochloride, also known as MAMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MAMBA is a white crystalline powder that is soluble in water and has a molecular formula of C10H13NO2.HCl. In
Mechanism Of Action
The mechanism of action of 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride can induce apoptosis in cancer cells and reduce inflammation.
Biochemical And Physiological Effects
3-Methylaminomethyl-benzoic acid methyl ester hydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride has been shown to have analgesic properties, which could make it useful in the treatment of pain. Additionally, 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride has been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride in lab experiments is its high yield and cost-effectiveness. Additionally, 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride has been shown to be relatively stable, making it easy to store and transport. However, one of the limitations of using 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride is its potential toxicity. Studies have shown that 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride can be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.
Future Directions
There are several future directions for the use of 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride in biomedical research. One area of interest is the development of new cancer therapies based on 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride. Additionally, researchers are exploring the potential use of 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Finally, there is ongoing research into the mechanism of action of 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride, which could lead to a better understanding of its potential applications.
Scientific Research Applications
3-Methylaminomethyl-benzoic acid methyl ester hydrochloride has been used extensively in biomedical research due to its potential applications in cancer treatment. Studies have shown that 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies. Additionally, 3-Methylaminomethyl-benzoic acid methyl ester hydrochloride has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
methyl 3-(methylaminomethyl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-8-4-3-5-9(6-8)10(12)13-2;/h3-6,11H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBDXFGVYQGRQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylaminomethyl-benzoic acid methyl ester hydrochloride | |
CAS RN |
1187930-01-3 | |
Record name | Benzoic acid, 3-[(methylamino)methyl]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-[(methylamino)methyl]benzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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